Technical Whitepaper: Synthesis, Profiling, and Applications of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid
Technical Whitepaper: Synthesis, Profiling, and Applications of 4,4,4-Trifluoro-3-(p-tolyl)butanoic acid
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The trifluoromethyl (
Physicochemical Profiling
Understanding the baseline properties of the target compound is critical for downstream purification and assay development. Below is the consolidated physicochemical data for the free acid and its synthetic precursors.
| Property | Value |
| IUPAC Name | 4,4,4-Trifluoro-3-(4-methylphenyl)butanoic acid |
| CAS Registry Number | 1467065-68-4[2] |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| Precursor Ester CAS | 1467065-69-5 (Methyl 4,4,4-trifluoro-3-(p-tolyl)butanoate)[3] |
| Starting Material CAS | 20754-20-5 (Methyl (E)-3-(p-tolyl)acrylate)[4] |
Retrosynthetic Logic & Mechanistic Pathway
The synthesis of
As demonstrated in the methodology developed by Sakavuyi and Petersen, conjugate acceptors such as methyl (E)-3-(p-tolyl)acrylate[6] undergo smooth nucleophilic trifluoromethylation when treated with
Synthetic workflow from methyl p-methylcinnamate to the final fluorinated acid.
Causality in Reagent Selection
-
as a Synthon: Unlike volatile trifluoromethylating gases,
is a non-ozone-depleting, easy-to-handle solid that acts as a reliable source under reductive conditions[5]. -
Amalgamation: Magnesium acts as the stoichiometric single-electron reductant. Because the native oxide layer on Mg passivates its surface, the addition of catalytic
(3 mol%) forms a magnesium amalgam ( ) in situ. This disrupts the oxide layer, providing a pristine metal surface that facilitates efficient single-electron transfer (SET) to , generating the active trifluoromethyl radical/anion[7].
Pharmacological Relevance (SAR Logic)
The 4,4,4-trifluoro-3-arylbutanoic acid scaffold is a privileged motif in drug discovery, frequently utilized in the design of GABA receptor modulators, selective enzyme inhibitors, and anti-inflammatory agents.
Structure-Activity Relationship (SAR) logic of the trifluoromethylated scaffold.
Validated Experimental Protocol
The following protocol outlines a self-validating system for synthesizing 4,4,4-trifluoro-3-(p-tolyl)butanoic acid.
Step 1: Reductive Trifluoromethylation
-
Preparation: Flame-dry a Schlenk flask under argon. Add magnesium turnings (3.0 equiv) and
(0.03 equiv). -
Initiation: Add anhydrous DMF to the flask, followed by methyl (E)-3-(p-tolyl)acrylate (1.0 equiv)[4].
-
Addition: Cool the mixture to 0 °C. Slowly add phenyl trifluoromethyl sulfone (1.5 equiv). Causality: Controlled addition at 0 °C prevents thermal runaway from the exothermic amalgam formation and initial SET.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Self-Validation (In-Process): Quench a small aliquot with saturated
, extract with EtOAc, and run TLC (Hexanes/EtOAc 9:1). The product (CAS 1467065-69-5)[8] will appear as a higher spot compared to the starting material due to the highly lipophilic group.
Step 2: Saponification to Free Acid
-
Hydrolysis: Dissolve the crude methyl 4,4,4-trifluoro-3-(p-tolyl)butanoate in a 3:1 mixture of THF and
. Add (3.0 equiv) and stir at room temperature for 4-6 hours. Causality: LiOH is preferred over stronger bases (NaOH/KOH) to prevent any potential base-catalyzed elimination of the -fluorines. -
Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc, dry over
, and concentrate in vacuo. -
Self-Validation (Analytical):
NMR will confirm the disappearance of the methoxy singlet at ~3.6 ppm. NMR will show a distinct signal at approximately -71 ppm, unambiguously confirming the retention of the group.
References
-
Sakavuyi, K., & Petersen, K. S. (2013). "Nucleophilic trifluoromethylation of conjugate acceptors via phenyl trifluoromethyl sulfone." Tetrahedron Letters, 54(45), 6129-6132.[Link]
-
Prakash, G. K. S., et al. (2003). "Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation Using Trifluoromethyl Sulfone or Sulfoxide." Organic Letters, 5(18), 3253–3256.[Link]
Sources
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- 2. china.guidechem.com [china.guidechem.com]
- 3. methyl 4,4,4-trifluoro-3-(p-tolyl)butanoate - CAS号 1467065-69-5 - 摩熵化学 [molaid.com]
- 4. Methyl (E)-3-(p-Tolyl)acrylate | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METHYL 4-METHYLCINNAMATE | 20754-20-5 [chemicalbook.com]
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- 8. china.guidechem.com [china.guidechem.com]
